N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
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Overview
Description
N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes an iodophenyl group, a methylphenyl group, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodoaniline with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
- N-{1-[(4-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
- N-{1-[(4-fluorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
Uniqueness
N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromine, chlorine, and fluorine analogs
Properties
IUPAC Name |
N-[1-(4-iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O3/c1-13-4-6-14(7-5-13)18(24)19(22-16-10-8-15(21)9-11-16)23-20(25)17-3-2-12-26-17/h2-12,19,22H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCAAZRPPZVGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)I)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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